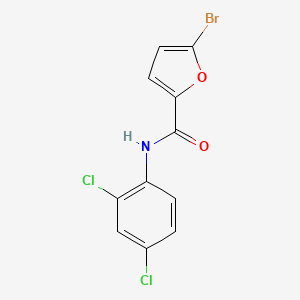
Disulfanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfanide is a sulfur hydride. It is a conjugate base of a disulfane. It is a conjugate acid of a disulfide(2-).
Applications De Recherche Scientifique
1. Versatile Applications in Biochemistry and Industry
Disulfanides, often referred to as disulfides or disulfanes, find extensive applications in various fields including biochemistry, industrial polymers, and fine chemicals. Their unique properties make them valuable in the synthesis of catenanes, rotaxanes, micelles, and peptidomimetics. They are also crucial in the formation of self-assembled monolayers (SAMs) (Mandal & Basu, 2014).
2. Nanocatalysts in Oxidative Coupling
Disulfanides play a significant role in organic synthesis, especially through the oxidative coupling of thiols. The use of nanocatalysts has shown exceptional activity and reusability in this process, underscoring the importance of disulfanides in the synthesis of organic sulfur compounds (Shiri, Ghorbani‐Choghamarani, & Kazemi, 2017).
3. Microwave-Assisted Formation in Biochemistry
In the realm of biochemistry and pharmacology, disulfanides are synthesized using microwave irradiation, which enhances the efficiency and reduces the reaction time compared to conventional methods. They play a pivotal role in the stability of peptide and protein folding (Sengupta, Roy, & Basu, 2018).
4. Biotechnological Tool for Protein Engineering
Disulfide engineering, involving the introduction of disulfide bonds in proteins, is a significant biotechnological tool. It enhances protein stability, modifies functional characteristics, and aids in studying protein dynamics. Disulfide by Design 2.0 (DbD2) is a software developed to facilitate this process, illustrating the technological integration in disulfide research (Craig & Dombkowski, 2013).
5. Linker in Nucleic Acids' Bioconjugation
Disulfide conjugation is crucial in nucleic acids research. It plays a vital role in structural studies and interactions with macromolecules, providing insights into the behavior of DNA and RNA in various biological systems (Stasinska, Putaj, & Chmielewski, 2019).
6. Synthesis of Unsymmetrical Disulfanes in Cancer Research
Research has been conducted on the synthesis of unsymmetrical disulfanes, particularly in the context of their anti-cancer activity. These compounds have been evaluated for their efficacy against breast cancer cells, demonstrating the potential of disulfanides in therapeutic applications (Branowska et al., 2018).
Propriétés
Numéro CAS |
26693-74-3 |
|---|---|
Nom du produit |
Disulfanide |
Formule moléculaire |
HS2- |
Poids moléculaire |
65.14 g/mol |
InChI |
InChI=1S/H2S2/c1-2/h1-2H/p-1 |
Clé InChI |
BWGNESOTFCXPMA-UHFFFAOYSA-M |
SMILES |
S[S-] |
SMILES canonique |
S[S-] |
Autres numéros CAS |
26693-74-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



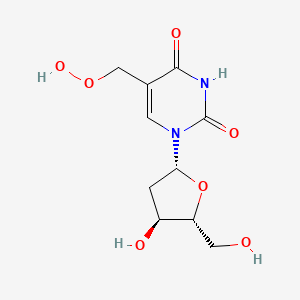
![4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol](/img/structure/B1205970.png)
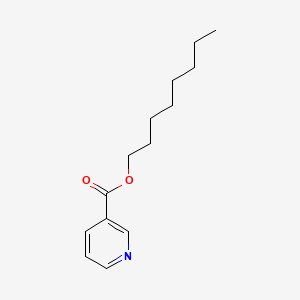

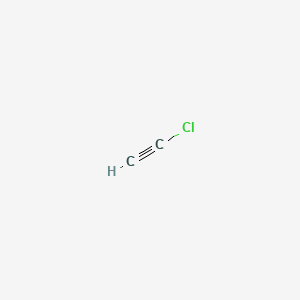
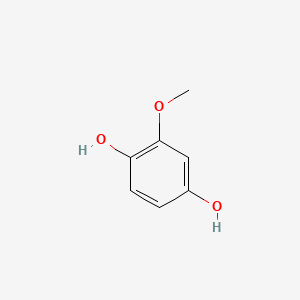



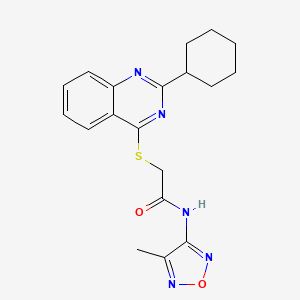
![6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1205988.png)
![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)

